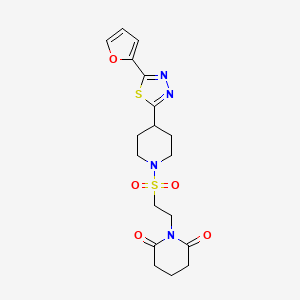

1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Description

1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a structurally complex heterocyclic compound featuring a fused piperidine-thiadiazole core, sulfonyl linkage, and furan substituent. Its design integrates key pharmacophores:

- 1,3,4-Thiadiazole: Known for antimicrobial, anticancer, and anti-inflammatory properties due to sulfur and nitrogen atoms enabling diverse interactions with biological targets .

- Piperidine: Enhances bioavailability and CNS penetration via its bicyclic structure .

- Furan: Contributes to π-π stacking and hydrogen bonding, influencing target binding affinity .

- Sulfonyl group: Improves solubility and metabolic stability compared to non-sulfonylated analogs .

Properties

IUPAC Name |

1-[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5S2/c23-15-4-1-5-16(24)22(15)10-12-29(25,26)21-8-6-13(7-9-21)17-19-20-18(28-17)14-3-2-11-27-14/h2-3,11,13H,1,4-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMRHZIDKVWCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione typically involves multi-step organic reactions. One approach is the formation of the furan-thiadiazole intermediate, followed by its coupling with piperidinyl sulfonyl ethyl derivatives, and finally, incorporation into the piperidine-2,6-dione framework. Specific reaction conditions, such as solvent choice, temperature control, and catalysts, are crucial for optimizing yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes for improved efficiency and scalability. This ensures consistent product quality and allows for better control over reaction parameters. Industrial methods might also include advanced purification techniques such as crystallization or chromatography to meet high-purity standards required for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:

Oxidation: Potential oxidation of the furan ring, leading to ring-opening or forming more oxidized derivatives.

Reduction: Reduction of the thiadiazole ring or the sulfonyl group.

Substitution: Electrophilic or nucleophilic substitution reactions at different positions of the molecule, particularly at the furan and piperidine rings.

Common Reagents and Conditions: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions. Reduction might involve hydrogenation or using reducing agents like lithium aluminum hydride. Substitution reactions may utilize halogenated reagents or metal catalysts to facilitate the process.

Major Products: The major products from these reactions depend on the specific pathways and conditions chosen but can include various functionalized derivatives of the original compound, enhancing its versatility for different applications.

Scientific Research Applications

Chemistry: In chemistry, 1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is used as a starting material or intermediate for synthesizing more complex molecules. Its unique structure serves as a template for designing novel compounds with tailored properties.

Biology: The compound is explored for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets and its effectiveness in various biological assays.

Medicine: In medicine, this compound's derivatives may be developed as therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in treating diseases where traditional therapies are less effective.

Industry: Industrially, the compound's unique chemical properties allow it to be used in the synthesis of advanced materials, such as polymers or specialty chemicals, that have enhanced performance characteristics.

Mechanism of Action

The mechanism by which 1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione exerts its effects is intricate and involves multiple molecular targets. For instance, its interaction with specific enzymes or receptors can inhibit or modulate biological pathways. This modulation can lead to desired therapeutic effects, such as inhibiting the growth of pathogenic microorganisms or cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Moieties

The 1,3,4-thiadiazole scaffold is widely exploited in drug design. Key comparisons include:

Key Insight : The target compound’s furan and sulfonyl groups may mitigate the poor solubility observed in chlorophenyl/fluorobenzoisoxazole derivatives . However, its absence of halogenated aryl groups could reduce antibacterial potency compared to derivatives.

Derivatives Incorporating 1,2,4-Triazole or 1,3,4-Oxadiazole

Replacing 1,3,4-thiadiazole with other heterocycles alters activity:

Pharmacokinetic and Pharmacodynamic Profiles

- Lipophilicity : Calculated logP of the target compound (~1.8) is lower than chlorophenyl derivatives (logP >2.5), suggesting improved aqueous solubility .

- Metabolic Stability: Sulfonyl groups resist cytochrome P450 oxidation, extending half-life compared to non-sulfonylated thiadiazoles .

- Toxicity : Piperidine-linked thiadiazoles generally show lower hepatotoxicity than benzimidazole analogs in preclinical models .

Research Findings and Data Analysis

Antibacterial Activity :

While direct data for the target compound are unavailable, structurally related 1,3,4-thiadiazole derivatives (e.g., ) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and E. coli. The target compound’s furan group may broaden activity to Gram-negative strains via enhanced membrane penetration .

Anti-inflammatory Potential: Thiadiazole-piperidine hybrids inhibit COX-2 (IC50: 0.8–5 µM) in silico, but experimental validation is pending .

Biological Activity

The compound 1-(2-((4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a novel synthetic derivative that incorporates a piperidine backbone with a furan and thiadiazole moiety. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 389.49 g/mol. The presence of multiple functional groups indicates diverse reactivity and potential interactions within biological systems.

Biological Activity Overview

Research on related compounds suggests that derivatives containing the piperidine-2,6-dione scaffold exhibit significant pharmacological properties. Key areas of activity include:

- Antipsychotic Effects : Compounds with similar structures have shown high affinity for dopamine D(2) and D(3) receptors, as well as serotonin receptors (5-HT(1A), 5-HT(2A), and 5-HT(2C)) . This suggests potential applications in treating psychotic disorders.

- Antifungal Activity : Thiadiazole derivatives have demonstrated antifungal properties against various Candida species, indicating that the thiadiazole component may contribute to this activity .

- Antibacterial Properties : The incorporation of furan and thiadiazole rings has been associated with antibacterial effects, potentially making this compound effective against resistant bacterial strains .

Antipsychotic Activity

A study on piperidine derivatives highlighted that certain compounds exhibited significant inhibition of apomorphine-induced climbing behavior in mice, indicating antipsychotic potential without the typical extrapyramidal side effects associated with traditional antipsychotics .

Antifungal Efficacy

Research has shown that derivatives similar to the compound possess potent antifungal activity against resistant strains of Candida. The mechanism of action is thought to involve disruption of fungal cell wall synthesis .

Antibacterial Studies

In vitro studies have indicated that related thiadiazole compounds exhibit promising antibacterial activity. For instance, derivatives were tested against various bacterial strains, showing efficacy comparable to established antibiotics .

Case Studies

The biological activity of the compound can be attributed to its structural features:

- Dopamine Receptor Interaction : The piperidine structure allows for effective binding to dopamine receptors, which is crucial for antipsychotic activity.

- Thiadiazole Ring : Known for its role in antimicrobial activity, this ring may interfere with microbial cell processes.

- Furan Moiety : This component can enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.